Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-
Brand Name: Vulcanchem
CAS No.: 61687-20-5
VCID: VC18849542
InChI: InChI=1S/C13H12N2O2S/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3
SMILES:
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-

CAS No.: 61687-20-5

Cat. No.: VC18849542

Molecular Formula: C13H12N2O2S

Molecular Weight: 260.31 g/mol

* For research use only. Not for human or veterinary use.

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- - 61687-20-5

Specification

CAS No. 61687-20-5
Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
IUPAC Name 2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C13H12N2O2S/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3
Standard InChI Key KRKZWEVKJRDNRU-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1C=C(C#N)C#N)OC)SC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-, is defined by a propanedinitrile (NC–CH2–CN\text{NC–CH}_2–\text{CN}) backbone connected to a 2,5-dimethoxy-4-(methylthio)phenyl group via a methylene bridge. The phenyl ring is substituted at the 2- and 5-positions with methoxy (OCH3\text{OCH}_3) groups and at the 4-position with a methylthio (SCH3\text{SCH}_3) moiety. This arrangement introduces steric and electronic effects that influence the compound’s reactivity and intermolecular interactions.

The IUPAC name, 2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methylidene]propanedinitrile, reflects this connectivity. The canonical SMILES representation, \text{COC1=CC(=C(C=C1C=C(C#N)C#N)OC)SC}, further clarifies the spatial arrangement of substituents.

Physicochemical Characteristics

Key experimental and computed properties include:

PropertyValue/DescriptionSource
Molecular FormulaC13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight260.31 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents
StabilitySuspected hygroscopicity

The absence of reported melting/boiling points underscores the need for further experimental characterization. Analogous dinitriles, such as malononitrile (NC–CH2–CN\text{NC–CH}_2–\text{CN}), exhibit high polarity and solubility in acetone, ethanol, and dimethylformamide , suggesting similar behavior for this compound.

Synthesis and Reaction Pathways

Structural Analogues and Derivatives

Compounds such as 2-[4-(dimethylamino)phenylmethylene]propanedinitrile (CAS 98190-48-8) demonstrate the versatility of the propanedinitrile scaffold . These analogs often exhibit tunable electronic properties, making them candidates for optoelectronic materials or pharmaceutical intermediates .

Recent Research and Future Directions

Antimicrobial Film Development

Recent studies on piperidine-dinitrile hybrids embedded in polymeric films demonstrate 80–90% inhibition against Pseudomonas aeruginosa and Staphylococcus aureus . Incorporating the target compound into similar matrices could yield materials with enhanced biofilm resistance.

Unexplored Reactivity

The methylthio group’s nucleophilicity and the dinitrile’s electrophilicity present opportunities for:

  • Click Chemistry: Thiol-ene reactions for polymer functionalization.

  • Heterocycle Synthesis: Cyclocondensation with amines or hydrazines .

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